3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at the 3-position with a sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety and an N-bound 3,4-dimethylphenyl group. The 3-chlorophenyl group may enhance receptor binding via hydrophobic and electron-withdrawing effects, while the 3,4-dimethylphenyl substituent could modulate lipophilicity and blood-brain barrier penetration.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-16-6-7-19(14-17(16)2)25-23(28)22-21(8-13-31-22)32(29,30)27-11-9-26(10-12-27)20-5-3-4-18(24)15-20/h3-8,13-15H,9-12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPCJXNAIJQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment. Without more information on the compound’s mechanism of action, it is difficult to discuss how these factors might influence the compound’s activity.
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H32ClN5O3S
- Molecular Weight : 494.06 g/mol
- IUPAC Name : this compound
- LogP : 4.163 (indicating lipophilicity)
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamides have been shown to demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The piperazine moiety is often linked to enhanced antibacterial efficacy due to its ability to interact with bacterial cell membranes.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with sulfonamide structures have been documented to exhibit strong inhibitory effects on these enzymes, which are crucial in the treatment of diseases like Alzheimer's and certain infections .
3. Pharmacological Mechanisms
The pharmacological behavior of sulfonamides is primarily related to their ability to inhibit bacterial folic acid synthesis and their interactions with various enzymes. The presence of the piperazine ring enhances binding affinity to target proteins, which may lead to improved therapeutic outcomes .
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of piperazine derivatives and evaluated their biological activity. The synthesized compounds were tested against multiple bacterial strains and showed varying degrees of activity. Notably, some derivatives exhibited IC50 values indicating potent enzyme inhibition .
Study 2: In Vitro Safety Profile
Another research effort assessed the safety profile of related compounds in vitro using HepG2 cell lines. The results indicated that certain concentrations did not produce hepatotoxic effects, allowing further testing for potential therapeutic applications .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperazine-Containing Analogues Targeting 5-HT Receptors
describes N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione (compounds 5–7 ) with high 5-HT2A receptor affinity (Ki = 15–46 nM) and antagonist properties. Key structural and pharmacological comparisons include:
The 3-chlorophenyl group could further stabilize receptor interactions relative to unsubstituted phenyl groups in 5–7 .
Pyrrolidine-2,5-dione Derivatives with Anticonvulsant Activity
evaluates N-aryl 3-phenylpyrrolidine-2,5-diones (e.g., anticonvulsant agents tested in MES and scMet models). While structurally distinct from the target compound, key parallels include:
The 3,4-dimethylphenyl group in the target compound may increase metabolic stability compared to simpler aryl groups in ’s derivatives, though this requires experimental validation .
Mechanistic and Pharmacokinetic Considerations
- Receptor Selectivity : The piperazine-sulfonyl-thiophene architecture may confer 5-HT2A selectivity over 5-HT1A, akin to the high 5-HT2A affinity observed in ’s compounds. Substitution at the piperazine ring (e.g., 3-chloro vs. phenyl) could further fine-tune subtype specificity .
- Dose-Effect Relationships : Methods from (e.g., median effective dose estimation, slope analysis) would be critical for comparing potency and efficacy with analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
